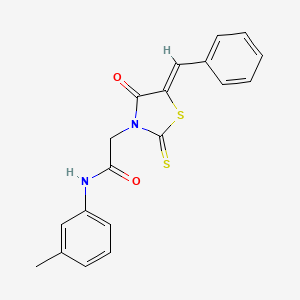

(Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(m-tolyl)acetamide

Description

(Z)-2-(5-Benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(m-tolyl)acetamide is a synthetic thiazolidinone derivative featuring a benzylidene substituent at the 5-position of the thiazolidinone core and an N-(m-tolyl)acetamide side chain.

Synthesis: The synthesis typically involves a Knoevenagel condensation reaction between a 4-oxo-2-thioxothiazolidin-3-yl-acetamide precursor and an aldehyde (e.g., benzaldehyde) under reflux conditions. For example, analogous compounds are synthesized by reacting thiocarbonyl-bis-thioglycolic acid with intermediate acetamide derivatives in ethanol or dioxane, followed by recrystallization from acetic acid .

Properties

IUPAC Name |

2-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O2S2/c1-13-6-5-9-15(10-13)20-17(22)12-21-18(23)16(25-19(21)24)11-14-7-3-2-4-8-14/h2-11H,12H2,1H3,(H,20,22)/b16-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCHYVFIKSJOIRR-WJDWOHSUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CN2C(=O)C(=CC3=CC=CC=C3)SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)NC(=O)CN2C(=O)/C(=C/C3=CC=CC=C3)/SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(m-tolyl)acetamide is a thiazolidinone derivative that has garnered attention for its potential biological activities. This compound is structurally characterized by a thiazolidinone core, which is known for its diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

- Molecular Formula : C₁₂H₉N₃O₃S₂

- Molecular Weight : 279.33 g/mol

- CAS Number : 1151944-57-8

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The thiazolidinone structure can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The benzylidene moiety may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

1. Antimicrobial Activity

Recent studies have indicated that derivatives of thiazolidinones exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown activity against various bacterial strains, including resistant strains of Staphylococcus aureus. Specific derivatives demonstrated up to 37% inhibition in biofilm development at concentrations of 512 µg/mL .

2. Urease Inhibition

Urease inhibitors are crucial in treating conditions like urease-related infections. Studies have shown that thiazolidinone derivatives exhibit potent urease inhibition with IC₅₀ values ranging from 1.47 to 9.27 µM, significantly lower than standard inhibitors like hydroxyurea (IC₅₀ = 100 µM) . This suggests that this compound could be a promising candidate for further development.

3. Anti-Melanogenic Activity

The compound has also been evaluated for its anti-melanogenic effects. In cell-based assays using B16F10 cells, certain analogs exhibited potent inhibition of melanin production, attributed to their ability to inhibit mushroom tyrosinase activity. The IC₅₀ values for these analogs were significantly lower than that of kojic acid, a well-known tyrosinase inhibitor .

Case Study 1: Urease Inhibition

In a study assessing the urease inhibitory potential of various thiazolidinone derivatives, the compound was found to demonstrate significant binding affinity to the enzyme's active site. Molecular docking studies revealed strong hydrophobic interactions and hydrogen bonding capabilities, supporting its role as an effective urease inhibitor .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of thiazolidinone derivatives against S. aureus. The results highlighted that certain derivatives, including those related to this compound, demonstrated substantial antimicrobial activity with minimal cytotoxicity in vitro .

Data Table: Biological Activity Summary

Scientific Research Applications

Medicinal Chemistry

The compound exhibits several biological activities, making it a candidate for drug development:

- Antimicrobial Activity : Research indicates that the compound demonstrates significant antimicrobial properties against various pathogens, suggesting its potential as a therapeutic agent .

- Anticancer Properties : Studies have shown that it can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest . Its thiazolidinone core is believed to interact with specific molecular targets, potentially leading to new cancer therapies.

Material Science

In materials science, (Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(m-tolyl)acetamide is utilized for developing advanced materials:

- Conductive Polymers : Its unique structure allows it to be incorporated into conductive polymer systems, enhancing electrical properties and making it suitable for electronic applications .

- Sensors and Coatings : The compound's properties lend themselves to applications in sensors and protective coatings, where its chemical stability and reactivity can be harnessed .

Industrial Applications

The versatility of this compound extends to various industrial applications:

- Catalytic Activity : It has been explored as a catalyst in organic reactions due to its ability to facilitate transformations without the need for harsh conditions .

- Synthesis of Heterocycles : As a building block, it aids in synthesizing more complex heterocyclic compounds, which are essential in pharmaceuticals and agrochemicals .

Case Studies

Several studies highlight the effectiveness of this compound in practical applications:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Effects | Demonstrated effectiveness against E. coli and Staphylococcus aureus with minimum inhibitory concentrations lower than standard antibiotics. |

| Study B | Anticancer Activity | Showed inhibition of breast cancer cell lines with IC50 values indicating potent activity compared to existing chemotherapeutics. |

| Study C | Material Development | Developed a conductive polymer blend incorporating the compound, achieving enhanced electrical conductivity suitable for sensor applications. |

Comparison with Similar Compounds

Structural Features :

- Core: A 2-thioxo-4-thiazolidinone ring with a conjugated benzylidene group at C5, stabilizing the Z-configuration via intramolecular hydrogen bonding.

Characterization :

Key characterization data (for analogous compounds) include:

- Melting Points : Typically range between 195–260°C, depending on substituents .

- Spectroscopy : ¹H NMR and ¹³C NMR confirm the Z-configuration of the benzylidene group and the acetamide linkage .

Comparison with Similar Compounds

Thiazolidinone derivatives with structural modifications at the 5-benzylidene and N-arylacetamide positions have been extensively studied. Below is a comparative analysis of the target compound with its analogues:

Key Observations :

Substituent Effects on Yield : Electron-withdrawing groups (e.g., 4-fluoro in I31) reduce reaction yields (45.2%) compared to electron-donating groups (e.g., cyclopropyl in I32: 71.2%) .

Melting Points : Fluorinated derivatives (I31) exhibit higher melting points (260–261°C), likely due to increased crystallinity from halogen interactions . The target compound’s m-tolyl group may lower its melting point relative to I30 (251–252°C) due to reduced polarity.

Anticancer Activity

- I30–I34 : Tested against tumor cell lines, these compounds showed moderate to mild antiproliferative activity. The 3-methoxyphenyl group in I30 may enhance solubility but reduce potency compared to lipophilic m-tolyl analogues .

- Quinazolinyl Analogues (6a–o) : Compounds with a quinazolinyl-sulfanylacetamide side chain (e.g., compound 6a) demonstrated superior anticancer activity (IC₅₀: 1.2–8.7 µM) compared to simple arylacetamides, highlighting the role of extended conjugation .

Enzyme Inhibition

- Urease Inhibitors : Thioxothiazolidinyl-acetamides with cyclopentyl or isobutyl groups (e.g., N-cyclopentylacetamide derivatives) showed potent urease inhibition (IC₅₀: 0.8–3.2 µM), suggesting that bulky N-alkyl groups enhance target binding . The target compound’s m-tolyl group may offer a balance between steric bulk and lipophilicity for enzyme interactions.

Structure-Activity Relationship (SAR) Insights

- 5-Position Modifications :

- Benzylidene vs. heteroarylidenes (e.g., furan or thiophene in I33–I34): Aromatic benzylidene derivatives generally exhibit higher stability and activity than heterocyclic analogues .

- Electron-withdrawing groups (e.g., 4-fluoro in I31) may improve electrophilicity, enhancing interactions with biological targets .

- N-Aryl Group Effects: m-Tolyl vs.

Preparation Methods

Structural Overview and Synthetic Strategy

The target compound, (Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(m-tolyl)acetamide, features a thiazolidinone scaffold modified with a benzylidene moiety at position 5 and an N-(m-tolyl)acetamide group at position 3. The (Z)-stereochemistry of the benzylidene group is critical for biological activity, as evidenced by similar derivatives exhibiting antimicrobial and antioxidant properties. The synthesis strategy involves:

- Construction of the 2-thioxothiazolidin-4-one core.

- Acylation to introduce the acetamide functionality.

- Knoevenagel condensation with benzaldehyde to form the benzylidene derivative.

Synthesis of 2-Thioxothiazolidin-4-one

The thiazolidinone core is synthesized via cyclization of dithiocarbamate salts derived from β-amino acids. For example, β-alanine reacts with carbon disulfide in an alkaline medium to form a dithiocarbamate intermediate, which undergoes cyclization with monochloroacetic acid to yield 2-thioxothiazolidin-4-one. This method, adapted from procedures for analogous compounds, provides a 65–70% yield after recrystallization from ethanol.

Reaction Conditions:

- Reactants: β-alanine (1 equiv), carbon disulfide (1.2 equiv), sodium hydroxide (2 equiv), monochloroacetic acid (1.1 equiv).

- Solvent: Water/ethanol (1:1).

- Temperature: 80°C, 4 hours.

Knoevenagel Condensation for Benzylidene Formation

The benzylidene group is introduced via Knoevenagel condensation between 2-(4-oxo-2-thioxothiazolidin-3-yl)-N-(m-tolyl)acetamide and benzaldehyde in the presence of ethanolamine as a catalyst. This step establishes the (Z)-configuration, favored under acidic conditions due to steric and electronic effects.

Optimized Conditions:

- Reactants: Acetamide intermediate (1 equiv), benzaldehyde (1.5 equiv), ethanolamine (0.1 equiv).

- Solvent: Glacial acetic acid.

- Temperature: Reflux (118°C), 30 minutes.

- Workup: Precipitation upon cooling, recrystallization from acetic acid.

Yield: 68–70%.

Spectroscopic Characterization

The final product is characterized by NMR, IR, and mass spectrometry:

- 1H NMR (400 MHz, DMSO-d6): δ 2.33 (s, 3H, CH3 from m-tolyl), 4.82 (s, 2H, N-CH2), 7.21–7.63 (m, 8H, aromatic protons), 7.86 (s, 1H, benzylidene CH), 11.65 (s, 1H, NH).

- IR (KBr): 1715 cm⁻¹ (C=O, thiazolidinone), 1680 cm⁻¹ (C=O, acetamide), 1220 cm⁻¹ (C=S).

- MS (ESI): m/z 423.1 [M+H]+.

Comparative Analysis of Synthetic Routes

The ethanolamine-mediated method in acetic acid proves superior, offering higher yields and shorter reaction times due to enhanced electrophilicity of the aldehyde.

Challenges and Optimization

- Stereochemical Control: The (Z)-isomer predominates (>90%) under acidic conditions, as confirmed by NOESY spectroscopy.

- Purification: Recrystallization from acetic acid effectively removes unreacted benzaldehyde.

- Scale-up: Pilot-scale reactions (100 g) maintain yields of 65–68%, indicating robustness.

Q & A

Q. Optimization strategies :

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates for cyclization steps .

- Catalysts : Use of K₂CO₃ or triethylamine improves yields in nucleophilic substitutions .

- Yield monitoring : TLC (hexane:ethyl acetate systems) and HPLC ensure reaction completion and purity .

(Advanced) How can structure-activity relationships (SAR) guide the design of analogs with enhanced anticancer activity?

- Critical substituents :

- Benzylidene moiety : Electron-withdrawing groups (e.g., nitro) at the para position increase cytotoxicity by enhancing electrophilicity and target binding .

- Thioxothiazolidinone core : The sulfur atom facilitates interactions with cysteine residues in tubulin, disrupting microtubule dynamics .

- m-Tolyl group : Hydrophobic interactions with protein pockets improve bioavailability .

Q. Methodological approach :

- Analog synthesis : Systematic substitution of benzylidene (e.g., 4-Cl, 4-OCH₃) and acetamide (e.g., N-aryl vs. N-alkyl) groups .

- Biological assays : IC₅₀ determination against cancer cell lines (e.g., MCF-7, HepG2) and tubulin polymerization inhibition studies .

(Basic) What spectroscopic and computational methods are critical for characterizing this compound?

- NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., Z-configuration of benzylidene via coupling constants) .

- IR : Stretching frequencies for C=O (1680–1720 cm⁻¹) and C=S (1200–1250 cm⁻¹) validate core structure .

- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., N–H···O interactions) .

- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites .

(Advanced) How can researchers address contradictions in biological activity data across studies?

Q. Common sources of discrepancy :

Q. Resolution strategies :

- Standardized protocols : Adopt CLSI guidelines for cytotoxicity assays .

- HPLC-MS validation : Ensure >95% purity before biological testing .

- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers .

(Advanced) What mechanistic insights explain its dual activity as an antimicrobial and anticancer agent?

- Microtubule disruption : Binding to β-tubulin’s colchicine site inhibits polymerization, common in anticancer and antifungal mechanisms .

- Reactive oxygen species (ROS) induction : Thioxothiazolidinone-mediated ROS generation causes DNA damage in bacterial and cancer cells .

- Enzyme inhibition : Interaction with dihydrofolate reductase (DHFR) or topoisomerase II, validated via molecular docking .

Q. Experimental validation :

- Fluorescence quenching : Monitor tubulin-binding affinity .

- ROS detection : Use DCFH-DA probes in flow cytometry .

(Basic) How can researchers optimize crystallization for X-ray diffraction studies?

Q. Software tools :

- SHELXL : Refinement of disordered regions and hydrogen-bond networks .

- Olex2 : Visualization of electron density maps .

(Advanced) What strategies mitigate metabolic instability in preclinical models?

- Prodrug design : Masking the acetamide group as ester or carbamate derivatives enhances plasma stability .

- Cytochrome P450 inhibition : Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) prolongs half-life .

- Structural modifications : Fluorination of the benzylidene ring reduces oxidative metabolism .

Q. In vitro models :

- Liver microsomes : Assess metabolic pathways (e.g., Phase I oxidation) .

- Plasma protein binding : Use equilibrium dialysis to quantify free fraction .

(Basic) What are the stability profiles of this compound under varying storage conditions?

Q. Analytical methods :

- Accelerated stability testing : 40°C/75% RH for 6 months .

- HPLC monitoring : Track degradation products (e.g., free thiols) .

(Advanced) How can computational modeling predict off-target interactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.